molecular formula C17H17F2N3O3 B12866341 Rel-7-((2R,3R)-3-amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Rel-7-((2R,3R)-3-amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12866341
M. Wt: 349.33 g/mol
InChI Key: ORHUFIOIUIPUTP-JMCQJSRRSA-N
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Description

Rel-7-((2R,3R)-3-amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinolone core structure, which is known for its antibacterial properties. The presence of multiple functional groups, including an amino group, a cyclopropyl group, and fluorine atoms, contributes to its unique chemical behavior and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-7-((2R,3R)-3-amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinolone core, introduction of the cyclopropyl group, and incorporation of the azetidinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-7-((2R,3R)-3-amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with different oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Rel-7-((2R,3R)-3-amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential antibacterial properties can be explored for developing new antibiotics.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in the treatment of bacterial infections.

    Industry: Its chemical properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-7-((2R,3R)-3-amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound’s quinolone core can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of the cyclopropyl group and fluorine atoms enhances its binding affinity and potency.

Comparison with Similar Compounds

Rel-7-((2R,3R)-3-amino-2-methylazetidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone derivatives, such as ciprofloxacin and levofloxacin. While these compounds share a similar core structure, the presence of the azetidinyl moiety and cyclopropyl group in this compound provides unique chemical and biological properties, potentially leading to improved antibacterial activity and reduced resistance.

List of Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Norfloxacin

Properties

Molecular Formula

C17H17F2N3O3

Molecular Weight

349.33 g/mol

IUPAC Name

7-[(2R,3R)-3-amino-2-methylazetidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17F2N3O3/c1-7-12(20)6-21(7)15-11(18)4-9-14(13(15)19)22(8-2-3-8)5-10(16(9)23)17(24)25/h4-5,7-8,12H,2-3,6,20H2,1H3,(H,24,25)/t7-,12-/m1/s1

InChI Key

ORHUFIOIUIPUTP-JMCQJSRRSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N

Canonical SMILES

CC1C(CN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F)N

Origin of Product

United States

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